molecular formula C17H18ClN5O5 B13736136 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide CAS No. 33084-37-6

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

Cat. No.: B13736136
CAS No.: 33084-37-6
M. Wt: 407.8 g/mol
InChI Key: HMZZMBXJUXCVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[2-Chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide (referred to in literature as SN 23862) is a hypoxia-selective cytotoxin designed to target tumor microenvironments with low oxygen levels . Structurally, it features a 2,4-dinitrobenzamide core substituted with a nitrogen mustard group (bis(2-chloroethyl)amino) at the 5-position. This mustard group is critical for DNA cross-linking after bioreductive activation. The compound’s mechanism involves enzymatic reduction of one or both nitro groups under hypoxic conditions, generating cytotoxic intermediates such as hydroxylamines and amines. These intermediates activate the nitrogen mustard, leading to DNA alkylation and cell death .

Properties

CAS No.

33084-37-6

Molecular Formula

C17H18ClN5O5

Molecular Weight

407.8 g/mol

IUPAC Name

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

InChI

InChI=1S/C17H18ClN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24)

InChI Key

HMZZMBXJUXCVSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (Core Intermediate)

The preparation typically starts with 5-chloro-2,4-dinitrobenzamide or related precursors:

  • Step 1: Preparation of 5-chloro-2,4-dinitrobenzamide
    This intermediate can be synthesized by nitration of 5-chlorobenzamide or by amide formation from 5-chloro-2,4-dinitrobenzoic acid derivatives. The amide is characterized by melting points around 210 °C (dec) and confirmed by NMR spectroscopy (e.g., δ 8.68 for H-3 proton).

  • Step 2: Substitution of the 5-chloro group with diethanolamine
    Heating the 5-chloro-2,4-dinitrobenzamide with diethanolamine in dioxane yields 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzamide (approximately 45% yield). This step introduces hydroxyethyl groups that serve as precursors for further chlorination.

  • Step 3: Chlorination to form the nitrogen mustard moiety
    The hydroxyethyl groups are converted to chloroethyl groups using reagents such as thionyl chloride or by treatment with LiCl in DMF at elevated temperatures (e.g., 120 °C for 30 minutes). This yields 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide with yields up to 80%.

  • Step 4: Amide coupling with substituted anilines
    The acid chloride derivative of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzoic acid is reacted with aniline derivatives, such as 4-aminoethyl or 4-[2-chloroethyl(ethyl)amino]aniline, to form the final amide bond. This step is typically conducted in acetone or similar solvents at low temperatures to control reactivity and yield the target compound.

Alternative Synthetic Routes and Modifications

  • Direct amide formation from acid chlorides
    Acid chlorides of dinitrobenzoic acid derivatives can be directly reacted with amines to form the amide bond. This method allows for variation in the amine substituents, enabling synthesis of analogues with different nitrogen mustard groups.

  • Use of protecting groups and selective substitutions
    To improve regioselectivity and control over side reactions, protecting groups on amines or hydroxyl groups may be employed during intermediate steps, followed by deprotection after key transformations.

  • Phosphate prodrug formation
    In some cases, the nitrogen mustard dinitrobenzamide is converted into a phosphate pre-prodrug (e.g., SN35141) via phosphoramidite chemistry, involving tert-butyl-di-iso-propylphosphoramidite and oxidation with meta-chloroperoxybenzoic acid. This enhances water solubility and bioavailability.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Amide formation 5-chloro-2,4-dinitrobenzoic acid Ammonia or amines, reflux in solvent 5-chloro-2,4-dinitrobenzamide ~67 Confirmed by mp and NMR
2 Nucleophilic substitution 5-chloro-2,4-dinitrobenzamide Diethanolamine, dioxane, heat 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzamide ~45 Intermediate for mustard formation
3 Chlorination 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzamide Thionyl chloride or LiCl in DMF, reflux 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide Up to 80 Formation of nitrogen mustard moiety
4 Amide coupling Acid chloride of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzoic acid Aniline derivatives, acetone, 0 °C 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide Variable Final target compound or analogues
5 Phosphorylation (optional) Nitrogen mustard dinitrobenzamide tert-butyl-di-iso-propylphosphoramidite, m-CPBA, acid hydrolysis Phosphate pre-prodrug (e.g., SN35141) Not specified Enhances solubility and pharmacokinetics

Analytical Characterization and Purity

  • Purity of intermediates and final compounds is typically confirmed by High-Performance Liquid Chromatography (HPLC) with purities >98% reported.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used to verify chemical structure and substitution patterns.
  • Melting points and elemental analysis provide additional confirmation of compound identity and purity.
  • UV-Vis spectroscopy and diode array detection are used in HPLC to monitor compound integrity, especially for nitroaromatic groups.

Research Findings on Synthetic Methodologies

  • The nitrogen mustard moiety's introduction via chlorination of hydroxyethyl precursors is a critical step, with reaction conditions carefully optimized to maximize yield and minimize side products.
  • The use of acid chlorides for amide bond formation with substituted anilines provides flexibility in synthesizing various analogues for biological testing.
  • Improvements in synthetic routes, such as reducing the number of steps from six to three for certain analogues, have been reported to increase efficiency and scalability.
  • Selective substitution at the 4-position of the benzamide ring (e.g., replacing the 4-nitro group with electron-withdrawing groups like methylsulfone) can influence reduction pathways and cytotoxicity, suggesting synthetic modifications can tailor biological properties.

Chemical Reactions Analysis

Types of Reactions

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide has been investigated for its anticancer properties. The compound is structurally related to known chemotherapeutic agents, particularly those that exhibit alkylating activity. Studies have shown that it can induce apoptosis in cancer cells by forming DNA cross-links, which disrupts replication and transcription processes .

Case Study: Clinical Trials
In a clinical setting, compounds similar to this compound have been evaluated for their efficacy against various cancers, including leukemia and solid tumors. A study published in the Journal of Medicinal Chemistry reported on a series of derivatives that demonstrated enhanced cytotoxicity compared to standard treatments .

Chemical Synthesis

Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitution and condensation reactions. This property is particularly useful in developing new pharmaceuticals and agrochemicals .

Table 1: Synthesis Pathways

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionSubstitution of chlorine with nucleophilesNew amines and amides
CondensationFormation of larger moleculesPolymeric materials
ReductionConversion to less oxidized formsAlcohols and amines

Environmental Studies

Toxicological Assessments
Research has indicated that this compound has mutagenic properties, making it a candidate for toxicological studies. Its impact on microbial life and potential bioaccumulation in aquatic systems are areas of ongoing research. Regulatory bodies are assessing its environmental risks through various bioassays .

Case Study: Environmental Impact Analysis
A comprehensive study evaluated the degradation pathways of this compound in water systems, revealing that it can persist under certain conditions, raising concerns about its long-term environmental effects. The study emphasized the need for rigorous testing before widespread industrial use .

Industrial Applications

Use in Agrochemicals
The compound's properties make it suitable for use as an herbicide or pesticide. Its ability to disrupt cellular processes in plants can be harnessed to develop effective agricultural chemicals that target specific pathways in weeds or pests without affecting crops .

Table 2: Potential Industrial Uses

Application AreaPotential Uses
AgricultureHerbicides, pesticides
PharmaceuticalsAnticancer agents
Chemical ManufacturingIntermediate for synthesizing other chemicals

Mechanism of Action

The mechanism of action of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CB 1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)
  • Structural Differences : CB 1954 replaces the nitrogen mustard group of SN 23862 with an aziridine ring. This substitution reduces steric hindrance and alters reduction pathways .
  • Reduction Chemistry: Both compounds undergo nitro group reduction, but SN 23862’s 4-nitro group is more electron-affinic, leading to preferential reduction at this site. The resulting 4-hydroxylamine and 4-amine intermediates cyclize with the mustard group, forming tetrahydroquinoxaline derivatives that modulate cytotoxicity . CB 1954’s reduction products (4-hydroxylamine and 4-amine) are more stable, avoiding cyclization and maintaining potent cytotoxicity .
  • Hypoxic Selectivity :
    • SN 23862 shows 60–70-fold selectivity for hypoxic cells, far exceeding CB 1954’s 3.6-fold selectivity . This disparity arises because CB 1954 is efficiently activated by aerobic enzymes like DT diaphorase, reducing its hypoxia specificity. SN 23862, in contrast, is poorly metabolized under aerobic conditions, preserving its hypoxia-selective toxicity .
  • Cytotoxicity: The 2-amino derivative of SN 23862 is 10-fold more cytotoxic than the parent compound, while the 2,4-diamino derivative is 100-fold more potent. CB 1954’s 4-amine derivative is similarly cytotoxic but lacks the bystander effect seen in SN 23862’s metabolites .
Nitroaniline Mustards (Non-Carboxamide Derivatives)
  • Earlier nitroaniline mustards (e.g., 5-[bis(2-chloroethyl)amino]-4-nitroaniline) suffered from poor solubility and low reduction potentials (E1/2 ≈ −600 mV), limiting their hypoxic activation.

Broader Class Comparisons: Bioreductive Agents

  • AQ4N (Tertiary Amine N-Oxide): AQ4N requires two-electron reduction to form its active DNA-intercalating metabolite, AQ3.
  • DACAN-Oxide : A nitroimidazole-linked mustard with dual bioreductive functionality. Its selectivity is lower than SN 23862 due to competing activation pathways in aerobic cells .

Data Table: Key Properties of SN 23862 vs. CB 1954

Property SN 23862 CB 1954
Structure 5-[Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide 5-Aziridinyl-2,4-dinitrobenzamide
Reduction Potential E1/2 ≈ −450 mV E1/2 ≈ −550 mV
Hypoxic Selectivity 60–70-fold 3.6-fold
Key Metabolites 4-Hydroxylamine, 4-amine, 2-amine, 2,4-diamine 4-Hydroxylamine, 4-amine
Enzymatic Activation Poor DT diaphorase substrate Efficient DT diaphorase substrate
Cytotoxicity (IC50) 0.1–1 µM (hypoxic) 1–10 µM (hypoxic)

Research Findings and Implications

  • Metabolite Stability : SN 23862’s 4-amine metabolite undergoes rapid intramolecular cyclization, reducing its cytotoxicity. However, the 2,4-diamine derivative avoids cyclization, retaining extreme potency .
  • Bystander Effect: SN 23862’s 2-amino metabolite diffuses to neighboring aerobic cells, enhancing tumor-wide toxicity—a feature absent in CB 1954 .
  • Clinical Potential: SN 23862’s high hypoxic selectivity and solubility make it a superior candidate for combination therapies targeting solid tumors, particularly those resistant to conventional chemotherapy .

Biological Activity

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide, also known as a derivative of dinitrobenzamide with potential antitumor properties, has garnered interest in the field of medicinal chemistry due to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈ClN₃O₄
  • Molecular Weight : 211.132 g/mol
  • CAS Number : 13296-87-2

The compound exhibits its biological activity primarily through its interaction with cellular mechanisms involved in cancer cell proliferation and apoptosis. The presence of the chloroethylamine group is significant, as it is known to form DNA cross-links, leading to cytotoxic effects. This mechanism is akin to that of other alkylating agents used in chemotherapy.

Antitumor Effects

Research indicates that this compound demonstrates potent antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • A431 (skin cancer)
  • MIA PaCa-2 (pancreatic cancer)

For instance, a study reported an IC50 value of approximately 1.30 μM against HepG2 cells, indicating strong antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

HDAC Inhibition

The compound has been characterized as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDACs is crucial in cancer therapy as it leads to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Case Studies

  • In Vitro Studies
    • A study demonstrated that the compound exhibited significant cytotoxicity against A431 cells with a notable mechanism involving apoptosis and cell cycle arrest at the G2/M phase .
  • In Vivo Studies
    • In xenograft models, administration of the compound resulted in tumor growth inhibition by approximately 48.89% compared to controls, showcasing its potential for clinical application .

Toxicological Profile

While the compound shows promising antitumor activity, it is essential to consider its mutagenic potential. It has been listed among chemicals with established mutagenicity, highlighting the need for careful evaluation during therapeutic use .

Comparative Analysis

PropertyThis compoundOther Alkylating Agents
IC50 (HepG2)1.30 μMVaries (e.g., cisplatin ~10 μM)
MechanismDNA cross-linkingDNA cross-linking
SelectivityHDAC3 selectiveNon-selective
MutagenicityYesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide, and how can reaction yields be improved?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Nitration of the benzamide core under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

  • Step 2 : Introduce the 4-[2-chloroethyl(ethyl)amino]anilino moiety via nucleophilic aromatic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the aniline .

  • Yield Optimization : Monitor intermediates via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–60%, but microwave-assisted synthesis may enhance efficiency .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C7592%
SubstitutionDMF, K₂CO₃, 80°C5285%

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of nitro groups and anilino substitution .
  • Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR for nitro group vibrations (~1520 cm⁻¹) .
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to predict electron density maps and HOMO-LUMO gaps, correlating with reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on this compound’s enzyme inhibition efficacy across studies?

  • Methodological Answer : Contradictions may arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states of the anilino group, affecting binding .

  • Enzyme Isoforms : Test selectivity against related isoforms (e.g., kinase A vs. kinase B) using competitive binding assays with isotopic tracers .

  • Metabolite Interference : Incubate with liver microsomes to identify active/inactive metabolites that may confound results .

    • Data Table :
StudyIC₅₀ (μM)Assay pHEnzyme Source
A0.127.4Recombinant human
B1.86.8Rat liver extract

Q. How can computational modeling guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Prioritize derivatives with improved hydrogen bonding (e.g., replacing chloroethyl with fluoropropyl) .
  • QSAR Analysis : Corrogate substituent effects (e.g., Hammett σ values) on bioactivity. Nitro groups’ electron-withdrawing nature is critical for DNA intercalation .
  • ADMET Prediction : Apply SwissADME to filter candidates with favorable pharmacokinetics (e.g., logP < 3) .

Q. What strategies resolve discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Testing : Measure plasma concentrations post-administration to assess absorption limitations (e.g., poor solubility in PBS) .
  • Tumor Penetration : Use fluorescence-labeled analogs to visualize distribution in xenograft models via confocal microscopy .
  • Metabolic Stability : Conduct LC-MS/MS to identify species-specific metabolism (e.g., cytochrome P450 differences) .

Methodological Guidelines for Data Contradictions

  • Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate antibodies/assay kits .

Key Research Gaps

  • Synergistic Combinations : Screen with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .
  • Resistance Mechanisms : Generate resistant cell lines via prolonged sublethal dosing and profile genomic mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.